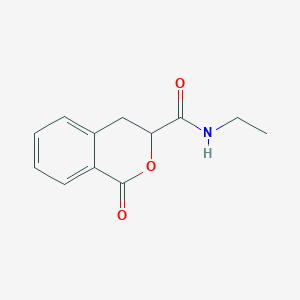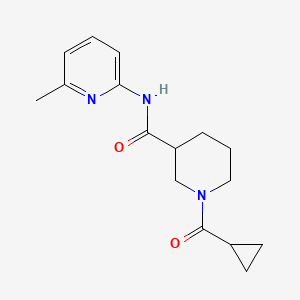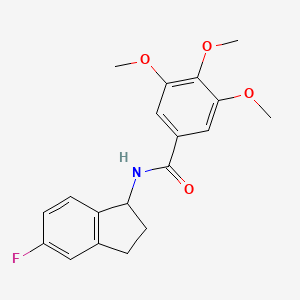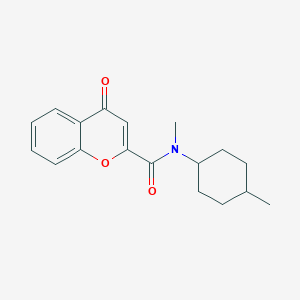![molecular formula C13H16ClNO B7566473 1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone, also known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is a derivative of ketamine, which is widely used in clinical practice as an anesthetic and analgesic agent. DCK has been gaining popularity in the research community due to its unique properties and potential therapeutic applications.
Mecanismo De Acción
DCK acts on the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the regulation of pain, mood, and cognition. DCK binds to these receptors and inhibits their activity, resulting in a dissociative state and analgesia. DCK also affects other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
DCK has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. DCK has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DCK has been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCK has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of these receptors in various physiological and pathological processes. DCK is also relatively easy to administer and has a rapid onset of action, which makes it useful for studying acute effects. However, DCK also has several limitations. It has a short duration of action, which makes it difficult to study long-term effects. Additionally, DCK has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for research on DCK. One area of interest is its potential use in treating depression and anxiety disorders. DCK has been shown to have rapid and long-lasting antidepressant and anxiolytic effects, which make it a promising candidate for further study. Another area of interest is its potential use in treating addiction and substance abuse disorders. DCK has been shown to reduce drug-seeking behavior in animal models, which suggests that it may be useful in treating addiction. Additionally, further studies are needed to better understand the mechanisms of action of DCK and its potential therapeutic applications.
Métodos De Síntesis
DCK can be synthesized by the reaction of 2-chlorobenzonitrile with pyrrolidine in the presence of sodium hydride and a palladium catalyst. The resulting intermediate is then treated with ethyl chloroformate to yield DCK. The synthesis of DCK is a complex process that requires expertise and specialized equipment.
Aplicaciones Científicas De Investigación
DCK has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antidepressant, anxiolytic, and analgesic properties. DCK has also been studied for its potential use in treating addiction and substance abuse disorders. Additionally, DCK has been used as a research tool to study the mechanisms of action of other drugs.
Propiedades
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-10(16)15-8-4-6-12(15)9-11-5-2-3-7-13(11)14/h2-3,5,7,12H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMXIMGJPUMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)
![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)

![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)


![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)